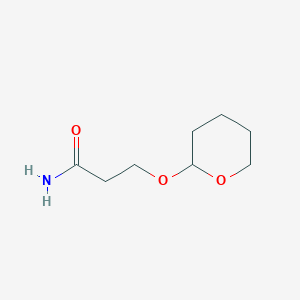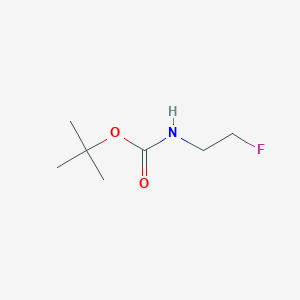
3-(3-Methylphenyl)-5-chloroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylphenyl)-5-chloroisoxazole is a chemical compound that belongs to the isoxazole family. It is a synthetic molecule that has been synthesized for scientific research purposes. The compound has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 3-(3-Methylphenyl)-5-chloroisoxazole is not well understood. However, studies have suggested that the compound acts on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in pain and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, as well as neuroprotective effects. The compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Methylphenyl)-5-chloroisoxazole in lab experiments is its stability and ease of synthesis. The compound is relatively stable and can be synthesized in large quantities, making it suitable for use in various research studies. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, and caution should be taken when handling it.
Direcciones Futuras
There are several future directions for the research of 3-(3-Methylphenyl)-5-chloroisoxazole. One potential direction is the development of new drugs based on the structure of the compound. The anti-inflammatory and analgesic properties of the compound make it a potential candidate for the treatment of chronic pain and inflammatory diseases. Another direction is the study of the compound's effects on the central nervous system. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic molecule that has potential applications in various fields of scientific research. The compound has been found to have anti-inflammatory and analgesic properties, as well as neuroprotective effects. The stability and ease of synthesis of the compound make it suitable for use in various research studies. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(3-Methylphenyl)-5-chloroisoxazole involves the reaction between 3-methylbenzoyl chloride and hydroxylamine hydrochloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isoxazole ring. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
3-(3-Methylphenyl)-5-chloroisoxazole has been used in various scientific research studies. It has been found to have potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propiedades
| 192432-79-4 | |
Fórmula molecular |
C10H8ClNO |
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
5-chloro-3-(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-3-2-4-8(5-7)9-6-10(11)13-12-9/h2-6H,1H3 |
Clave InChI |
JKKNCTWVIYGILU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)Cl |
SMILES canónico |
CC1=CC(=CC=C1)C2=NOC(=C2)Cl |
Sinónimos |
5-CHLORO-3-(3-METHYLPHENYL)ISOXAZOLE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)








![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)



